molecular formula C18H21NO3 B6979217 2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid

2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid

Cat. No.: B6979217
M. Wt: 299.4 g/mol
InChI Key: KOSHXEQSNLMEJB-UHFFFAOYSA-N
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Description

2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a phenylacetic acid moiety substituted with a methyl group and a 3-methylphenoxyethylamino group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Properties

IUPAC Name

2-[methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14-7-6-10-16(13-14)22-12-11-19(2)17(18(20)21)15-8-4-3-5-9-15/h3-10,13,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSHXEQSNLMEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN(C)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid can be achieved through a multi-step process involving the following key steps:

    Preparation of 3-methylphenoxyethylamine: This intermediate can be synthesized by reacting 3-methylphenol with ethylene oxide in the presence of a base such as potassium hydroxide to form 3-methylphenoxyethanol. The resulting alcohol is then converted to the corresponding amine via a reaction with ammonia or an amine source under suitable conditions.

    Formation of the amide bond: The 3-methylphenoxyethylamine is then reacted with 2-phenylacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

    Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions with suitable electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetic acid: A simpler analog without the methyl and phenoxyethylamino substitutions.

    3-Methylphenoxyacetic acid: Lacks the amino and phenylacetic acid moieties.

    N-Methyl-2-phenylacetamide: Contains the amide bond but lacks the phenoxyethyl group.

Uniqueness

2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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